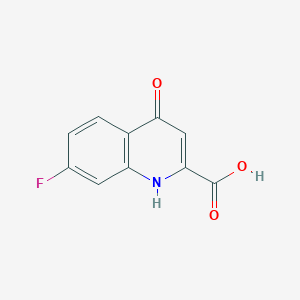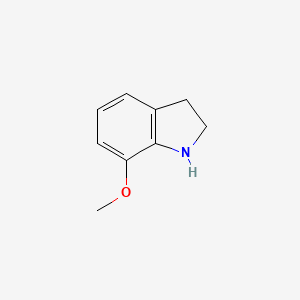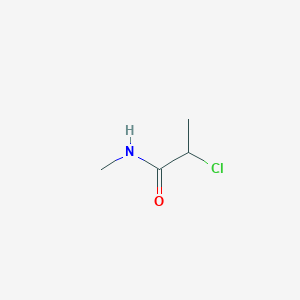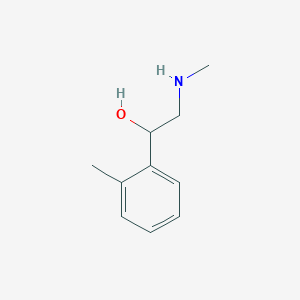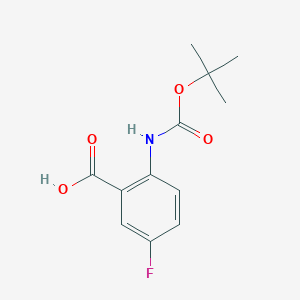
Boc-2-amino-5-fluorobenzoic acid
Overview
Description
Boc-2-amino-5-fluorobenzoic acid, also known as tert-butoxycarbonyl-2-amino-5-fluorobenzoic acid, is a derivative of benzoic acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the second position and a fluorine atom at the fifth position of the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-5-fluorobenzoic acid typically involves the protection of the amino group of 2-amino-5-fluorobenzoic acid with a tert-butoxycarbonyl group. The process begins with the reaction of 2-amino-5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, including 2-amino-5-fluorobenzoic acid and di-tert-butyl dicarbonate, are sourced in bulk, and the reactions are monitored using advanced analytical techniques to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2-amino-5-fluorobenzoic acid.
Coupling Reactions: The amino group can participate in peptide coupling reactions to form amide bonds with carboxylic acids or their derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers like water or anisole to prevent side reactions.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of coupling additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives of this compound.
Deprotection Reactions: The primary product is 2-amino-5-fluorobenzoic acid.
Coupling Reactions: The major products are peptides or other amide-containing compounds.
Scientific Research Applications
Boc-2-amino-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-2-amino-5-fluorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The fluorine atom on the benzene ring can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzoic acid: The unprotected form of Boc-2-amino-5-fluorobenzoic acid, lacking the Boc group.
2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
2-Amino-4-fluorobenzoic acid: Fluorine atom positioned at the fourth position instead of the fifth.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability during synthetic processes, while the fluorine atom can enhance the compound’s reactivity and biological properties. This combination makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEXUYVMBYLQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


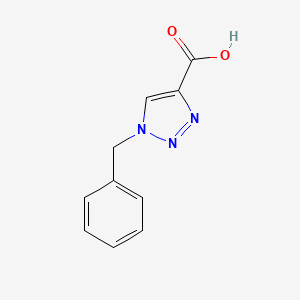
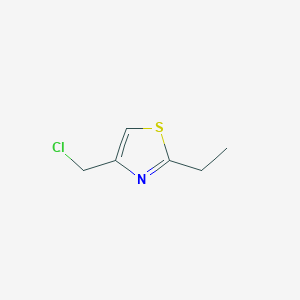
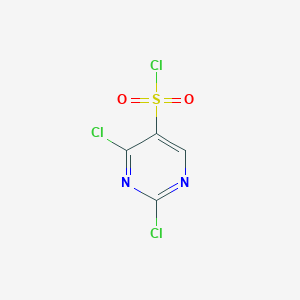
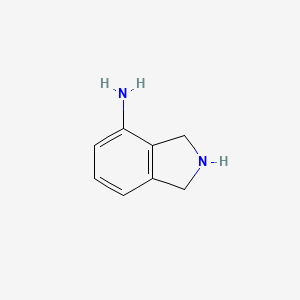

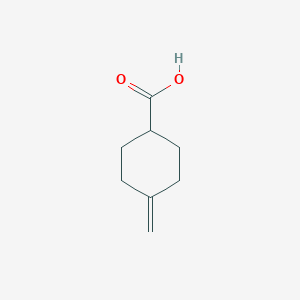
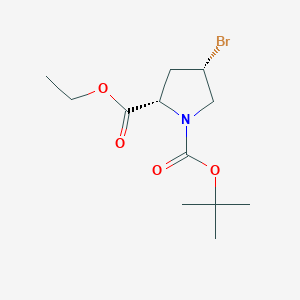
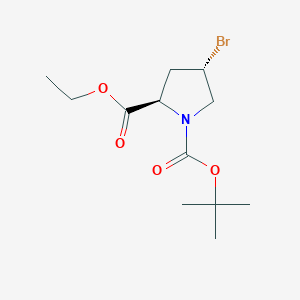
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
